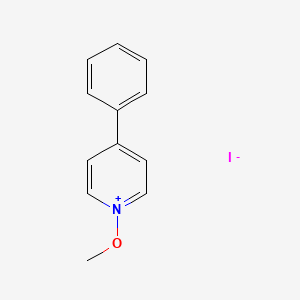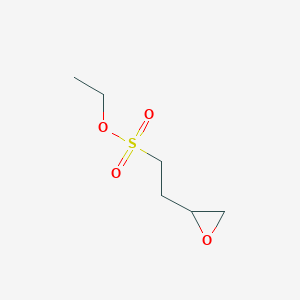
Ethyl 2-(oxiran-2-yl)ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(oxiran-2-yl)ethanesulfonate is an organic compound characterized by the presence of an epoxide ring and a sulfonate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(oxiran-2-yl)ethanesulfonate typically involves the reaction of ethylene oxide with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which subsequently undergoes cyclization to form the epoxide ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(oxiran-2-yl)ethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate ester group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: The major products are ring-opened derivatives with nucleophiles attached to the carbon atoms of the former epoxide ring.
Oxidation: Oxidized products include sulfonic acids and other oxygenated derivatives.
Reduction: Reduced products include sulfonic acids and other reduced forms of the sulfonate ester.
Applications De Recherche Scientifique
Ethyl 2-(oxiran-2-yl)ethanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-(oxiran-2-yl)ethanesulfonate involves the reactivity of the epoxide ring and the sulfonate ester group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various molecular targets, including proteins and nucleic acids, by forming covalent bonds with nucleophilic residues . The sulfonate ester group can also participate in various chemical reactions, further enhancing the compound’s versatility .
Comparaison Avec Des Composés Similaires
Ethyl 2-(oxiran-2-yl)ethoxybenzenesulfonate: Similar in structure but contains a benzene ring, which alters its reactivity and applications.
3-(2-(Oxiran-2-yl)ethyl)-1-(4-(2-oxiran-2-yl)ethoxy)benzylimidazolium bis(trifluoromethane)sulfonimide: An ionic liquid with two epoxide groups and an imidazolium core, used in polymer chemistry.
Uniqueness: Ethyl 2-(oxiran-2-yl)ethanesulfonate is unique due to its combination of an epoxide ring and a sulfonate ester group, which imparts distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H12O4S |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
ethyl 2-(oxiran-2-yl)ethanesulfonate |
InChI |
InChI=1S/C6H12O4S/c1-2-10-11(7,8)4-3-6-5-9-6/h6H,2-5H2,1H3 |
Clé InChI |
XCHDTNKPOAHHFF-UHFFFAOYSA-N |
SMILES canonique |
CCOS(=O)(=O)CCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




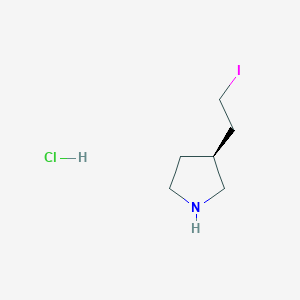
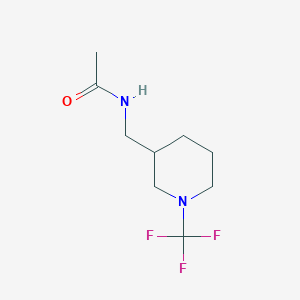

![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)

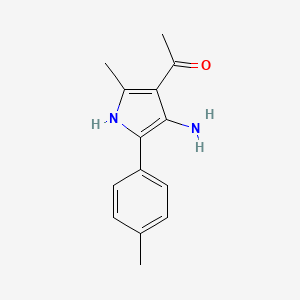
![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)

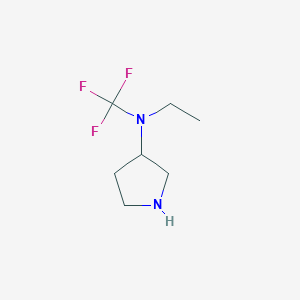
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)

